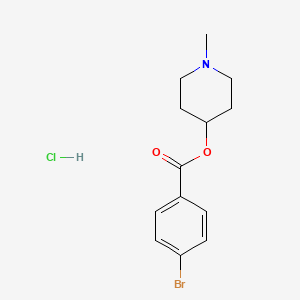

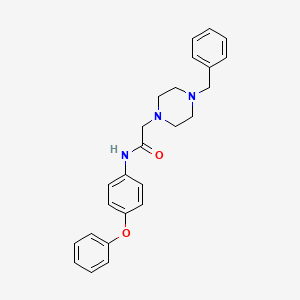

![molecular formula C17H17N5O2S B4065580 2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B4065580.png)

2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole

説明

“2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole” is a chemical compound with the molecular formula C17H17N5O2S. It has an average mass of 355.414 Da and a monoisotopic mass of 355.110291 Da .

Molecular Structure Analysis

In a similar compound, the dihedral angle between the benzimidazole moiety and the benzene ring was found to be 40.08 (6)° . The molecules are linked into chains along the b axis by intermolecular N—H⋯N hydrogen bonds. The chains are interlinked into a two-dimensional network by C—H⋯O hydrogen bonds .Chemical Reactions Analysis

While specific chemical reactions involving “2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole” are not detailed in the literature, benzimidazole derivatives are known to interact with various receptors and proteins, contributing to their biological activity .科学的研究の応用

Antihistaminic Activity

Benzimidazole derivatives have been synthesized and evaluated for their antihistaminic potential. These compounds have demonstrated widespread pharmacological activities, with a particular focus on allergic diseases due to their low toxicities. The antihistaminic activity of these derivatives, including those related to piperazinyl benzimidazole, offers promising therapeutic options in the treatment of allergic conditions (Gadhave, Vichare, & Joshi, 2012).

Antimicrobial and Antifungal Agents

Synthesis and evaluation of piperazine derivatives have shown significant antimicrobial and antifungal properties. This research has contributed to the development of new compounds with potential application in treating infections caused by various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Such studies highlight the role of benzimidazole and piperazine analogs in addressing resistant microbial strains (Suryavanshi & Rathore, 2017).

Antitumor Activity

Research into benzimidazole derivatives has also explored their antitumor properties, particularly against lung cancer cell lines. These compounds, including those with a piperazine moiety, have shown cytotoxic and apoptotic effects on cancer cells, suggesting their potential as chemotherapeutic agents. The novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moieties have been identified as potent anticancer agents, highlighting the importance of structural variation in enhancing biological activity (Yurttaş, Çiftçi, Aksoy, & Demirayak, 2020).

Antiprotozoal Activity

The antiprotozoal activity of nitroimidazole compounds, including those with piperazine derivatives, has been investigated, offering insights into their mechanism of action against parasitic infections. These compounds have been studied for their potential use in treating diseases caused by protozoans, with a focus on developing less toxic and more effective therapeutic options. The research emphasizes the significance of nitroimidazole derivatives in the treatment of protozoan infections, contributing to the development of new drugs for neglected tropical diseases (Raether & Hänel, 2003).

作用機序

Benzimidazole derivatives exert their effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the activity .

将来の方向性

Benzimidazole derivatives are gaining attention due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of “2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole” and similar compounds, as well as optimizing their synthesis methods .

特性

IUPAC Name |

2-(2-nitro-5-piperazin-1-ylphenyl)sulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-22(24)15-6-5-12(21-9-7-18-8-10-21)11-16(15)25-17-19-13-3-1-2-4-14(13)20-17/h1-6,11,18H,7-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRERSVTUNDTFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-nitro-5-(piperazin-1-yl)phenyl]sulfanyl}-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4065497.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065502.png)

![1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B4065506.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4065522.png)

![1-(cyclohexylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4065547.png)

![ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4065549.png)

![5-[4-(3-methylbutanoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4065554.png)

![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4065581.png)